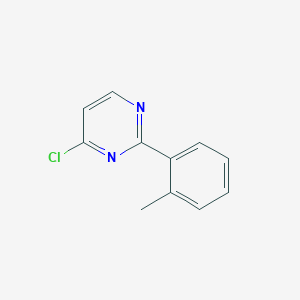

4-Chloro-2-(o-tolyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(2-methylphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-4-2-3-5-9(8)11-13-7-6-10(12)14-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXSWFBXWRSAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-Chloro-2-(o-tolyl)pyrimidine

An In-depth Technical Guide to 4-Chloro-2-(o-tolyl)pyrimidine: Structure, Properties, and Synthetic Utility

For the Attention of Researchers, Scientists, and Professionals in Drug Development

This guide provides a detailed technical overview of 4-Chloro-2-(o-tolyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact molecule is not widely published, this document synthesizes information from closely related analogues and established principles of pyrimidine chemistry to offer a comprehensive profile. We will delve into its structure, predicted properties, logical synthetic pathways, and its potential as a pivotal intermediate in the development of novel therapeutics.

Molecular Structure and Chemical Identity

4-Chloro-2-(o-tolyl)pyrimidine is an aromatic heterocyclic compound featuring a pyrimidine core. This core is substituted at the 4-position with a chlorine atom and at the 2-position with an ortho-tolyl (2-methylphenyl) group. The chlorine atom at the C4 position is a key reactive handle, making the molecule an excellent substrate for nucleophilic substitution reactions.

Table 1: Chemical Identity of 4-Chloro-2-(o-tolyl)pyrimidine

| Identifier | Value |

| IUPAC Name | 4-Chloro-2-(2-methylphenyl)pyrimidine |

| Molecular Formula | C₁₁H₉ClN₂ |

| Molecular Weight | 204.66 g/mol |

| CAS Number | Not readily available |

| Canonical SMILES | Cc1ccccc1c2nccc(Cl)n2 |

The presence of the electron-withdrawing pyrimidine ring and the reactive chloro-substituent makes this molecule a versatile building block in organic synthesis.

Physicochemical Properties (Predicted)

Direct experimental data for 4-Chloro-2-(o-tolyl)pyrimidine is scarce. However, we can infer its properties based on its close structural analog, 4-chloro-2-phenylpyrimidine (CAS 14790-42-2)[1][2].

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/State | Rationale/Comparison |

| Appearance | White to off-white solid | 4-chloro-2-phenylpyrimidine is a white solid[1]. The addition of a methyl group is unlikely to significantly alter the color. |

| Melting Point | 70-90 °C | The melting point of 4-chloro-2-phenylpyrimidine is 72-73 °C[3]. The ortho-methyl group may slightly alter crystal packing, influencing the melting point. |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Aromatic and chlorinated compounds typically exhibit this solubility profile. |

| Stability | Stable under standard conditions. Sensitive to strong nucleophiles and high temperatures. | The chloro-substituent is prone to displacement. |

Synthesis and Experimental Protocols

The most logical and established route for the synthesis of 4-chloro-2-arylpyrimidines involves the chlorination of the corresponding 2-aryl-4-hydroxypyrimidine. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃)[1][4].

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-Chloro-2-(o-tolyl)pyrimidine.

Detailed Experimental Protocol (Adapted from the synthesis of 4-chloro-2-phenylpyrimidine[1])

Objective: To synthesize 4-Chloro-2-(o-tolyl)pyrimidine from 2-(o-tolyl)pyrimidin-4-ol.

Materials:

-

2-(o-tolyl)pyrimidin-4-ol (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (10-15 eq, excess)

-

Ice-water bath

-

Round-bottomed flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(o-tolyl)pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (10-15 eq).

-

Chlorination: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

The product will precipitate as a solid.

-

-

Isolation and Purification:

-

Filter the precipitate and wash thoroughly with cold water to remove any residual acid.

-

Dry the crude product under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The final product can be characterized by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.

Chemical Reactivity and Mechanistic Insights

The core reactivity of 4-Chloro-2-(o-tolyl)pyrimidine is dominated by the susceptibility of the C4 position to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atoms, particularly C2, C4, and C6, electron-deficient and thus prone to nucleophilic attack.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr) on 4-Chloro-2-(o-tolyl)pyrimidine.

Key Reactions:

-

Amination: Reaction with primary or secondary amines (e.g., anilines, alkylamines) typically requires heating and can be performed with or without a solvent[5]. These reactions are fundamental in building libraries of potential kinase inhibitors.

-

Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides will readily displace the chloride to form ethers or the corresponding hydroxypyrimidine, respectively. Care must be taken to exclude water from other reactions to avoid the formation of the hydroxypyrimidine as a byproduct[6].

-

Suzuki-Miyaura Cross-Coupling: The chloro-substituent can participate in palladium-catalyzed cross-coupling reactions with boronic acids, allowing for the introduction of a wide range of aryl or heteroaryl groups at the C4 position[3][7]. This is a powerful method for generating molecular diversity.

The regioselectivity of these reactions is generally high for the C4 position due to its activation by the para-nitrogen atom.

Spectroscopic Characterization (Predicted)

Spectroscopic data is crucial for the structural elucidation and purity assessment of 4-Chloro-2-(o-tolyl)pyrimidine. The following are predicted spectra based on known data for similar structures, such as 4-chloro-2-phenylpyrimidine[3].

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | * Aromatic Protons (pyrimidine ring): Two doublets, one around 8.6-8.8 ppm (H6) and another around 7.6-7.8 ppm (H5). |

-

Aromatic Protons (tolyl ring): A multiplet in the range of 7.2-7.6 ppm (4H).

-

Methyl Protons (tolyl group): A singlet around 2.2-2.4 ppm (3H). | | ¹³C NMR | * Pyrimidine Ring Carbons: C2, C4, and C6 will be downfield due to the influence of the nitrogen atoms and the chlorine. C5 will be further upfield.

-

Tolyl Ring Carbons: Six signals expected in the aromatic region, with the methyl-substituted carbon being the most upfield.

-

Methyl Carbon: A signal around 20-22 ppm. | | Mass Spec. (EI) | * Molecular Ion (M⁺): A prominent peak at m/z 204, with a characteristic M+2 peak at m/z 206 (approximately 1/3 the intensity of M⁺) due to the ³⁷Cl isotope.

-

Fragmentation: Loss of Cl (m/z 169), and fragmentation of the tolyl group. | | IR Spectroscopy | * C=N and C=C stretching (aromatic rings): 1500-1600 cm⁻¹

-

C-Cl stretching: 700-800 cm⁻¹

-

C-H stretching (aromatic and methyl): 2900-3100 cm⁻¹ |

Applications in Drug Discovery and Development

Chloropyrimidines are privileged scaffolds in medicinal chemistry. The 2,4-disubstituted pyrimidine motif is a core component of numerous kinase inhibitors approved for therapeutic use. The ability to selectively functionalize the C4 position of 4-Chloro-2-(o-tolyl)pyrimidine makes it a highly valuable starting material for generating libraries of compounds for high-throughput screening.

Potential therapeutic areas include:

-

Oncology: As a precursor for inhibitors of various kinases implicated in cancer progression (e.g., VEGFR, CDK)[8].

-

Inflammatory Diseases: As a building block for molecules targeting kinases involved in inflammatory signaling pathways.

-

Antiviral and Antimicrobial Agents: The pyrimidine core is present in many compounds with antimicrobial and antiviral activity.

Safety and Handling

As with many chlorinated heterocyclic compounds, 4-Chloro-2-(o-tolyl)pyrimidine should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and moisture.

Conclusion

4-Chloro-2-(o-tolyl)pyrimidine represents a strategically important, albeit not widely commercialized, chemical entity. Its synthesis is feasible through established chemical transformations, and its reactivity, centered on nucleophilic substitution at the C4 position, provides a gateway to a vast chemical space of 2,4-disubstituted pyrimidines. For researchers in drug discovery, this molecule offers significant potential as a key intermediate for the development of novel, biologically active compounds. The insights provided in this guide, drawn from the behavior of closely related analogs, offer a solid foundation for its synthesis and application in research and development endeavors.

References

-

Organic Chemistry Portal. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved February 23, 2026, from [Link]

- Chen, Y., et al. (2007). Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Bioorganic & Medicinal Chemistry Letters, 17(8), 2179-83.

- Brown, D. J., & Ford, P. W. (1965). Pyrimidine reactions. IX. The amination of chloropyrimidines with branched alkylamines and Di-n-alkylamines. Australian Journal of Chemistry, 18(5), 741–745.

- Hovd, A. K., et al. (2020). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 25(19), 4531.

- Hussain, M., et al. (2018). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2018(48), 6824-6831.

-

S. V. N. (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved February 23, 2026, from [Link]

-

American Elements. (n.d.). 4-Chloro-2-phenylpyrimidine. Retrieved February 23, 2026, from [Link]

- Slaninova, V., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

-

PubChem. (n.d.). 4-Chloro-2-(trifluoromethyl)pyrimidine. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 4-Chloro-2-phenylpyridine. Retrieved February 23, 2026, from [Link]

- Sharma, S., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(18), 4486-4489.

-

PubChem. (n.d.). (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. Retrieved February 23, 2026, from [Link]

- Harden, D. B., et al. (1988). Addition and substitution reactions of chloropyrimidines with lithium reagents. The Journal of Organic Chemistry, 53(17), 4137–4140.

-

PubChem. (n.d.). 4-Chloro-2-(methylsulfonyl)pyrimidine. Retrieved February 23, 2026, from [Link]

- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

- Al-Ghorbani, M., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry, 15(12), 104366.

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved February 23, 2026, from [Link]

-

Acta Crystallographica Section E. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Retrieved February 23, 2026, from [Link]

-

US EPA. (2025, October 15). 4-Chloro-2-methylpyrido[3,4-d]pyrimidine Properties. Retrieved February 23, 2026, from [Link]

- Trujillo-Lagunas, M. L., et al. (2018). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Synthesis, 51(02), 350-360.

Sources

- 1. 4-chloro-2-phenylpyrimidine | 14790-42-2 [chemicalbook.com]

- 2. americanelements.com [americanelements.com]

- 3. mdpi.com [mdpi.com]

- 4. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 5. connectsci.au [connectsci.au]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-2-(o-tolyl)pyrimidine CAS number and identifiers

As a Senior Application Scientist, this guide provides an in-depth technical overview of 4-Chloro-2-(o-tolyl)pyrimidine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. It is important to note that while the pyrimidine core is a well-explored scaffold in numerous commercial drugs, specific public domain data for the o-tolyl substituted variant is limited. Therefore, this guide synthesizes information from closely related analogs and established principles of pyrimidine chemistry to provide a robust and scientifically grounded resource.

Core Identifiers and Physicochemical Properties

Precise experimental data for 4-Chloro-2-(o-tolyl)pyrimidine is not widely published. The following table outlines its calculated properties and, for comparative purposes, the established identifiers of the closely related compound, 4-Chloro-2-methylpyrimidine.

| Identifier | 4-Chloro-2-(o-tolyl)pyrimidine | 4-Chloro-2-methylpyrimidine (Analogue for Reference) |

| CAS Number | Not Assigned | 4994-86-9[1][2] |

| IUPAC Name | 4-chloro-2-(2-methylphenyl)pyrimidine | 4-chloro-2-methylpyrimidine[1] |

| Synonyms | 4-Chloro-2-(2-tolyl)pyrimidine | 4-chloranyl-2-methyl-pyrimidine[2] |

| Molecular Formula | C11H9ClN2 | C5H5ClN2[1][2] |

| Molecular Weight | 204.66 g/mol | 128.56 g/mol [1][2] |

| Canonical SMILES | Cc1ccccc1c2nccc(Cl)n2 | Cc1nccc(Cl)n1 |

| InChI Key | (Calculated) | (Available for Analogue) |

Note: Properties for 4-Chloro-2-(o-tolyl)pyrimidine are calculated. Data for 4-Chloro-2-methylpyrimidine is provided for comparative context.

Based on its structure, 4-Chloro-2-(o-tolyl)pyrimidine is expected to be a solid at room temperature, with solubility in common organic solvents like dichloromethane, ethyl acetate, and DMSO, and limited solubility in water.

Synthesis and Mechanistic Considerations

The synthesis of 4-Chloro-2-(o-tolyl)pyrimidine can be conceptually approached through established methods for creating 2,4-disubstituted pyrimidines. A plausible and efficient route involves the chlorination of a 2-(o-tolyl)pyrimidin-4-ol intermediate. This precursor can be synthesized from the condensation of o-tolyl-amidine with a β-ketoester.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 4-Chloro-2-(o-tolyl)pyrimidine.

Experimental Protocol: A Predictive Model

The following protocol is a predictive model based on general procedures for similar transformations.[3]

Part 1: Synthesis of 2-(o-tolyl)pyrimidin-4-ol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve o-tolyl-amidine hydrochloride (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in absolute ethanol.

-

Base Addition: To the stirred solution, add sodium ethoxide (2 equivalents) portion-wise. The causality here is the need for a non-aqueous basic medium to facilitate the condensation reaction without hydrolyzing the ester.

-

Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(o-tolyl)pyrimidin-4-ol.

Part 2: Chlorination to 4-Chloro-2-(o-tolyl)pyrimidine

-

Reaction Setup: In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dried 2-(o-tolyl)pyrimidin-4-ol (1 equivalent) in phosphorus oxychloride (POCl3, 5-10 equivalents). The excess POCl3 acts as both the reagent and the solvent.[3]

-

Catalyst (Optional): A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.

-

Reflux: Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution as the starting material is consumed.

-

Work-up and Purification:

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This quenches the excess POCl3.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 4-Chloro-2-(o-tolyl)pyrimidine.

-

Chemical Reactivity and Applications

The chemical utility of 4-Chloro-2-(o-tolyl)pyrimidine is primarily dictated by the reactivity of the chlorine atom at the 4-position of the pyrimidine ring. This position is electron-deficient and, therefore, highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity makes it a valuable intermediate for generating diverse libraries of compounds.

Key Reactions

-

Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This is a cornerstone of its application in medicinal chemistry for building structure-activity relationships (SAR).

-

Cross-Coupling Reactions: While less common at this position compared to halogenated pyridines, palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination could potentially be employed for further functionalization.

The pyrimidine scaffold itself is a key feature in many biologically active molecules, and this compound serves as a building block for more complex structures.[4]

Workflow for a Typical Nucleophilic Substitution

Caption: General workflow for a nucleophilic substitution reaction.

Applications in Drug Discovery

Substituted pyrimidines are a cornerstone of modern medicinal chemistry.[4] The 2,4-disubstituted pyrimidine motif is a well-established "privileged scaffold" found in numerous FDA-approved drugs, particularly protein kinase inhibitors used in oncology.[5][6]

-

Kinase Inhibition: The pyrimidine core can act as a hinge-binding motif, anchoring the small molecule inhibitor to the ATP-binding site of a protein kinase. The substituents at the 2- and 4-positions project into different pockets of the active site, allowing for the fine-tuning of potency and selectivity.

-

Scaffold for Library Synthesis: Due to the reliable reactivity of the 4-chloro position, 4-Chloro-2-(o-tolyl)pyrimidine is an excellent starting material for generating a library of analogs for high-throughput screening. The o-tolyl group provides a specific steric and electronic profile that can be explored for its impact on target binding.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Chloro-2-(o-tolyl)pyrimidine is not available, the safety precautions should be based on closely related, hazardous analogs such as other chloropyrimidines.[7][8][9]

-

Hazard Statements (Predicted):

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[7]

-

Avoid breathing dust, fumes, or vapors.[7]

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[10]

-

Conclusion

4-Chloro-2-(o-tolyl)pyrimidine represents a valuable, albeit not widely commercialized, building block for synthetic and medicinal chemistry. Its primary utility lies in the predictable reactivity of the 4-chloro substituent, which allows for the straightforward synthesis of diverse 4-substituted-2-(o-tolyl)pyrimidine derivatives. These compounds are of significant interest for screening in drug discovery programs, particularly those targeting protein kinases. The synthetic and handling procedures outlined in this guide, while based on established chemical principles and data from related analogs, provide a solid foundation for researchers to work with this compound safely and effectively.

References

-

Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-(methylsulfonyl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Academia.edu. (n.d.). Preparation and characterization of symmetrical bis[4-chloro-2-pyrimidyl] dichalcogenide (S, Se, Te) and unsymmetrical 4-chloro-2-(arylchalcogenyl) pyrimidine: X-ray crystal structure of 4-chloro-2-(phenylselanyl) pyrimidine and 2-(p-tolylselanyl)-4-chloropyrimidine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Chloro-2-(Propylthio)Pyrimidin-5-Amine. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

ResearchGate. (2025, August 10). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylthiopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

-

IntechOpen. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, June 2). Recent medicinal approaches of novel pyrimidine analogs: A review. Retrieved from [Link]

Sources

- 1. 4-Chloro-2-methylpyrimidine | C5H5ClN2 | CID 424447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-methylpyrimidine | CAS 4994-86-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. 4-Chloro-2-(methylsulfonyl)pyrimidine | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

The 4-Chloro-2-(o-tolyl)pyrimidine Scaffold: A Privileged Core for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and serving as a "privileged scaffold" in the design of novel therapeutics.[1][2][3] Its inherent drug-like properties and synthetic tractability have led to a wide array of derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[4][5][6] This technical guide focuses on the untapped potential of a specific, yet underexplored, pyrimidine derivative: the 4-chloro-2-(o-tolyl)pyrimidine scaffold. By dissecting its structural features and drawing logical inferences from closely related analogues, we present a compelling rationale for its investigation as a core structure for the development of next-generation targeted therapies. This document provides a comprehensive overview of a proposed synthetic route, potential pharmaceutical applications with a focus on oncology and inflammation, and detailed experimental protocols to validate these hypotheses.

The Strategic Advantage of the 4-Chloro-2-(o-tolyl)pyrimidine Scaffold

The 4-chloro-2-(o-tolyl)pyrimidine scaffold possesses a unique combination of structural motifs that suggest significant potential in drug discovery. The pyrimidine core itself is a bioisostere of purine, enabling it to interact with a wide range of biological targets, particularly protein kinases.[6][7] The strategic placement of a chlorine atom at the 4-position and an o-tolyl group at the 2-position offers distinct advantages for medicinal chemists.

The 4-chloro substituent is a versatile handle for synthetic modification. It serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various functional groups to explore structure-activity relationships (SAR).[8][9] This reactivity is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Furthermore, the presence of a chlorine atom can influence the electronic properties of the pyrimidine ring and contribute to favorable binding interactions within target proteins.

The 2-(o-tolyl) group introduces a significant steric and lipophilic element. The ortho-methyl group on the phenyl ring can induce a specific conformational preference in the molecule, which can be exploited to achieve selectivity for a particular protein target. This steric hindrance can also shield the pyrimidine ring from metabolic degradation, potentially improving the compound's pharmacokinetic profile. The tolyl group itself can engage in hydrophobic and π-stacking interactions within a protein's binding pocket, contributing to enhanced affinity.

Synthetic Strategy: A Reliable and Scalable Approach

A robust and efficient synthesis is paramount for the exploration of any new chemical scaffold. Based on established methodologies for the synthesis of related 2-aryl-4-chloropyrimidines, we propose the following two-step synthetic protocol for 4-chloro-2-(o-tolyl)pyrimidine.[10][11]

Diagram of Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 4-chloro-2-(o-tolyl)pyrimidine.

Experimental Protocol: Synthesis of 4-Chloro-2-(o-tolyl)pyrimidine

Step 1: Synthesis of 2-(o-tolyl)pyrimidin-4-ol

-

To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add o-toluamidine hydrochloride and stir at room temperature for 30 minutes.

-

To this mixture, add malonaldehyde bis(dimethyl acetal) dropwise.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and acidify with aqueous hydrochloric acid (HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-(o-tolyl)pyrimidin-4-ol.

-

The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of 4-Chloro-2-(o-tolyl)pyrimidine

-

Suspend 2-(o-tolyl)pyrimidin-4-ol in phosphorus oxychloride (POCl3).

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After completion, carefully quench the excess POCl3 by pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-chloro-2-(o-tolyl)pyrimidine.

Potential Pharmaceutical Applications

Based on the extensive literature on pyrimidine derivatives, the 4-chloro-2-(o-tolyl)pyrimidine scaffold is a promising candidate for development in several therapeutic areas.

Anticancer Agents: Targeting Kinase Signaling Pathways

A significant number of FDA-approved anticancer drugs are kinase inhibitors, and many of these feature a pyrimidine core.[6][7] The structural similarity of the pyrimidine ring to the adenine base of ATP allows it to effectively compete for the ATP-binding site of kinases. The 4-chloro-2-(o-tolyl)pyrimidine scaffold is an excellent starting point for the design of novel kinase inhibitors.

Hypothesized Mechanism of Action as a Kinase Inhibitor

Caption: Hypothesized competitive inhibition of a protein kinase by a 4-chloro-2-(o-tolyl)pyrimidine derivative.

Experimental Protocol: Kinase Inhibitor Screening

-

Primary Kinase Panel Screening: Screen the synthesized 4-chloro-2-(o-tolyl)pyrimidine at a fixed concentration (e.g., 10 µM) against a broad panel of human kinases to identify potential targets.

-

IC50 Determination: For any "hit" kinases from the primary screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

-

Cell-Based Assays: Evaluate the antiproliferative activity of the compound in relevant cancer cell lines. For example, if the compound inhibits a kinase involved in a specific cancer type, use cell lines derived from that cancer. A standard MTT or CellTiter-Glo assay can be used to measure cell viability.

-

Western Blot Analysis: Treat cancer cells with the compound and perform western blotting to assess the phosphorylation status of the target kinase and its downstream substrates. A reduction in phosphorylation would confirm target engagement in a cellular context.

Structure-Activity Relationship (SAR) Studies

The 4-chloro position is ripe for derivatization to explore SAR. A library of analogues can be synthesized by reacting 4-chloro-2-(o-tolyl)pyrimidine with various amines, alcohols, and thiols.

Table 1: Proposed Modifications for SAR Studies

| Position of Modification | Proposed Substituents | Rationale |

| 4-position | Anilines, benzylamines, piperazines, morpholines | To explore interactions with the solvent-exposed region of the kinase active site and modulate solubility and cell permeability. |

| o-tolyl group | p-tolyl, m-tolyl, other substituted phenyl rings | To investigate the impact of steric and electronic effects on potency and selectivity. |

Anti-inflammatory Agents: Modulation of Inflammatory Pathways

Pyrimidine derivatives have also demonstrated significant potential as anti-inflammatory agents.[11] They can modulate the activity of key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and mitogen-activated protein kinases (MAPKs).

Experimental Protocol: In Vitro Anti-inflammatory Assays

-

LPS-Stimulated Macrophage Assay: Use a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Production Assay: Measure the production of nitric oxide, a key inflammatory mediator, in the cell culture supernatant using the Griess reagent.

-

Cytokine Quantification: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using ELISA kits.

-

COX Inhibition Assay: Evaluate the ability of the compound to inhibit COX-1 and COX-2 enzymes using commercially available assay kits.

Conclusion and Future Directions

The 4-chloro-2-(o-tolyl)pyrimidine scaffold represents a promising, yet underexplored, avenue for the discovery of novel therapeutic agents. Its unique structural features, combined with the proven track record of the broader pyrimidine class, provide a strong rationale for its investigation. The synthetic and experimental protocols outlined in this guide offer a clear and logical path forward for researchers to unlock the full potential of this privileged core. Future work should focus on the synthesis of a diverse library of analogues and their systematic evaluation in a range of biological assays to build a comprehensive understanding of the structure-activity relationships and identify lead compounds for further preclinical development.

References

- Thakur, D. S., et al. (2012). Synthesis of Some Novel 4-(4-Chlorophenyl)-6-p-Tolyl- +-Pyrimidine Derivatives and Their Anticonvulsant Activity. Acta Poloniae Pharmaceutica, 69(5), 993-999.

- Song, G., et al. (2014).

- Chen, J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11487-11503.

- Guzmán, A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5195.

- Ojima, I., et al. (2017). Synthesis and biological evaluation of 4-chlorocolchicine derivatives as potent anticancer agents with broad effective dosage ranges. MedChemComm, 8(3), 567-577.

- Shaanxi Dideu Medichem Co., Ltd. (n.d.).

- De, S. K. (2009). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 50(26), 3371-3374.

- Romero-Ortega, M., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synthesis, 51(15), 2956-2968.

- Rao, J. V., & Mogilaiah, K. (2014). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1276-1282.

- Qureshi, F., et al. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules, 28(11), 4475.

- Zhang, Y., et al. (2012). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469.

- El-Sayed, M. A. A., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17765-17782.

- De, S., et al. (2013). Synthesis and Structure-Activity Relationship of 2-arylamino-4-aryl-pyrimidines as Potent PAK1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(14), 4072-4075.

- Shu, V. A., et al. (2024). Computer-aided design, synthesis, and biological evaluation of 4-chloro-N-(2-oxo-3-(2- pyridin-4-yl)hydrazineylidene)indolin-5yl)benzamide and 1-(4-bromobenzyl)-5-indoline- 2,3-dione against SARS-CoV-2 spike/ACE2. Microbe, 100143.

- Xiang, H., et al. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. European Journal of Medicinal Chemistry, 151, 649-661.

- ChemicalBook. (2023, October 10).

- Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908.

- Sun, Y., & Schürer, S. C. (2017). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. In Quantum Mechanics in Drug Discovery (pp. 219-224). Humana Press, New York, NY.

- Feng-ling, Q., et al. (2003). Synthesis of 4,6-Disubstituted Pyrimidines via Suzuki and Kumada Coupling Reaction of 4,6-Dichloropyrimidine. Journal of Heterocyclic Chemistry, 40(5), 909-912.

- Lee, S., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. Molecules, 24(17), 3196.

- Ali, T. E. S., et al. (2023). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 11, 1234567.

- Sun, Y., & Schürer, S. C. (2017). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. In Quantum Mechanics in Drug Discovery (pp. 225-230). Humana Press, New York, NY.

- Romano, B., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771.

- GARDP. (n.d.).

- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-136.

- Knapp, S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12045-12064.

- Knapp, S., et al. (2021).

- Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660.

- Al-Warhi, T., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2955.

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 6. dora.lib4ri.ch [dora.lib4ri.ch]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. heteroletters.org [heteroletters.org]

- 11. jchemrev.com [jchemrev.com]

Methodological & Application

Application Notes & Protocols: Nucleophilic Aromatic Substitution of 4-Chloro-2-(o-tolyl)pyrimidine

Introduction: The Strategic Importance of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in modern drug discovery, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. Among the various methods to achieve this, nucleophilic aromatic substitution (SNAr) on halopyrimidines stands out as a robust and versatile strategy.[1][2] 4-Chloro-2-(o-tolyl)pyrimidine is a valuable starting material in this context, offering a reactive site for the introduction of a wide array of nucleophiles. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the carbon atom at the 4-position highly electrophilic and susceptible to nucleophilic attack.[3][4][5] This document provides a detailed protocol for the SNAr of 4-Chloro-2-(o-tolyl)pyrimidine, offering insights into the reaction mechanism, practical execution, and troubleshooting.

Mechanistic Overview: The Addition-Elimination Pathway

The nucleophilic aromatic substitution of 4-Chloro-2-(o-tolyl)pyrimidine proceeds via a well-established two-step addition-elimination mechanism.[3][6]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C-4 position of the pyrimidine ring. This attack temporarily disrupts the aromaticity of the ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[3][6][7] The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the electron-withdrawing pyrimidine nitrogens.

-

Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group.[3][6] This elimination step is typically fast and irreversible.

The overall reactivity in SNAr reactions on chloropyrimidines generally follows the order C4(6) > C2 > C5, making the C4 position on 4-Chloro-2-(o-tolyl)pyrimidine the most favorable site for substitution.[1][8]

Experimental Protocol: A Representative SNAr Reaction with an Amine Nucleophile

This protocol details a general procedure for the reaction of 4-Chloro-2-(o-tolyl)pyrimidine with a primary or secondary amine. The specific conditions may require optimization depending on the nucleophilicity and steric bulk of the chosen amine.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 4-Chloro-2-(o-tolyl)pyrimidine | ≥97% | Commercially Available | Store in a cool, dry place. |

| Amine Nucleophile (e.g., Morpholine) | Reagent Grade | Commercially Available | Ensure the amine is free of moisture. |

| Triethylamine (Et₃N) or DIPEA | Anhydrous | Commercially Available | Acts as a base to neutralize the HCl generated. |

| Anhydrous Solvent (e.g., Propanol, DMF, DMSO) | Anhydrous | Commercially Available | Choice of solvent depends on the reactivity of the nucleophile and reaction temperature.[3] |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | For workup. | |

| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Commercially Available | For drying the organic phase. | |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

| Thin Layer Chromatography (TLC) plates | Silica gel coated | Commercially Available | For reaction monitoring. |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Chloro-2-(o-tolyl)pyrimidine (1.0 eq.) in an appropriate anhydrous solvent (e.g., propanol, DMF, or DMSO) to a concentration of approximately 0.1-0.5 M.

-

Addition of Reagents: To the stirred solution, add the amine nucleophile (1.1-1.5 eq.).[9] Following this, add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature, typically between 80 °C and 140 °C. The optimal temperature will depend on the reactivity of the specific amine. For less reactive nucleophiles, microwave heating can significantly reduce reaction times.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, should be used to achieve good separation between the starting material and the product.[10]

-

Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. If a precipitate has formed, it can be dispersed by adding a saturated aqueous solution of sodium bicarbonate.[3]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, and then filter.[9]

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure substituted pyrimidine.[3][10]

Visualization of the Experimental Workflow

Caption: A generalized workflow for the nucleophilic aromatic substitution of 4-Chloro-2-(o-tolyl)pyrimidine.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Insufficient reaction temperature.[3]- Weak nucleophile.[3]- Steric hindrance from the nucleophile or substrate.[3] | - Increase the reaction temperature incrementally.- Consider using a stronger base to deprotonate the nucleophile if applicable.- For sterically hindered substrates, prolonged reaction times or microwave heating may be necessary.[3] |

| Formation of Side Products | - Hydrolysis of the chloropyrimidine to the corresponding hydroxypyrimidine.[3]- Reaction with the solvent (e.g., alcohol). | - Ensure anhydrous conditions are maintained.- If using an alcohol as a solvent, consider switching to a non-protic solvent like DMF or DMSO.[3]- Lowering the reaction temperature might reduce the rate of side reactions. |

| Difficult Purification | - Similar polarities of starting material and product. | - Optimize the solvent system for column chromatography using TLC.- Recrystallization from a suitable solvent system can be an effective alternative.[10] |

Characterization of the Final Product

The identity and purity of the synthesized 2-(o-tolyl)-4-(substituted)pyrimidine should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | - Appearance of new signals corresponding to the protons of the introduced nucleophile.- A shift in the chemical shifts of the pyrimidine ring protons. |

| ¹³C NMR | - Appearance of new signals corresponding to the carbons of the nucleophile.- A significant upfield or downfield shift of the C4 carbon of the pyrimidine ring. |

| Mass Spectrometry (MS) | - The molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated molecular weight of the desired product. |

| High-Performance Liquid Chromatography (HPLC) | - A single major peak indicating the purity of the compound. |

Concluding Remarks

The protocol described herein provides a robust and adaptable method for the nucleophilic aromatic substitution of 4-Chloro-2-(o-tolyl)pyrimidine. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize a diverse library of substituted pyrimidines for applications in drug discovery and development. The versatility of the SNAr reaction on this scaffold makes it an invaluable tool for medicinal chemists.

References

- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.

- BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.

- Kim, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. PMC.

- Shadbolt, R. S., & Ulbricht, T. L. V. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C.

- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.

- Bhargav, A., Gowda, N. B., & Pavan kumar, C. (n.d.). Synthesis, characterization and biological evaluation of substituted pyrimidines. Visveswarapura Institute of Pharmaceutical Sciences.

- WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles.

- Li, Y., et al. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters.

- Oostveen, E. A. (n.d.). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot.

- S. Gupta, et al. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Source not further specified].

- Mehta, H., et al. (2014-15). Synthesis and studies of some substituted pyrimidines. International Journal of ChemTech Research.

- WuXi AppTec. (n.d.). Correlating Reactivity Trends with Frontier Molecular Orbitals. QM Magic Class.

- Tungen, J. E., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.

- Dame, T. M., & Ragan, J. A. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- Thomas, S. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Source not further specified].

- Valdés, D. E. R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico.

- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ..).

- Valdés, D. E. R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.

- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Al-Obaid, A. M., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. PubMed.

- Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene.

- Jan, M. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange.

- LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.

- Romero-Ortega, M., et al. (2025). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate.

- Not Voodoo. (2017). organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.

- Pearson. (n.d.). Draw a plausible mechanism for the reaction between 4-chloropyrid....

- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.

- The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube.

- ResearchGate. (2025). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Suzuki-Miyaura Coupling of 4-Chloro-2-(o-tolyl)pyrimidine

Executive Summary

This guide details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-(o-tolyl)pyrimidine , a critical scaffold in the synthesis of kinase inhibitors (e.g., p38 MAP kinase pathways) and GLP-1 modulators.[1] Unlike standard aryl chlorides, this substrate presents a unique electronic and steric profile due to the electron-deficient pyrimidine core and the orthogonally twisted o-tolyl moiety.[1]

Successful coupling at the C4 position requires balancing the activation of the inert C-Cl bond while preventing competitive hydrolysis or catalyst poisoning by the pyrimidine nitrogens.[1] This note provides two validated workflows: a High-Performance Method for complex/sterically hindered boronic acids and a Standard Method for routine synthesis.

Substrate Analysis & Mechanistic Insight[1]

The Electrophile: 4-Chloro-2-(o-tolyl)pyrimidine[1]

-

Electronic Activation: The pyrimidine ring is electron-deficient, pulling electron density away from the C4-Cl bond.[1] This facilitates the Oxidative Addition step compared to electron-rich aryl chlorides (e.g., chlorobenzene).[1]

-

Steric Environment: The o-tolyl group at C2 introduces significant steric bulk.[1] While it is distal to the reactive C4 center, it forces the phenyl ring to twist out of coplanarity with the pyrimidine.[1] This can impact solubility and, in cases of bulky ligands, create a "pocket" that restricts catalyst approach.[1]

-

Chemo-selectivity: The C4-Cl bond is chemically distinct.[1] However, the adjacent nitrogens are Lewis basic and can coordinate to Pd(II) species, potentially arresting the catalytic cycle (catalyst poisoning).[1]

Critical Control Points

| Parameter | Recommendation | Scientific Rationale |

| Ligand Class | Dialkylbiaryl phosphines (e.g., XPhos, SPhos) | Electron-rich ligands facilitate oxidative addition into the C-Cl bond.[1] Bulky ligands prevent Pd-coordination to the pyrimidine nitrogens.[1] |

| Base | K₃PO₄ or Cs₂CO₃ | Stronger inorganic bases are required to activate the boronic acid and drive the transmetalation step, especially for heteroaryl chlorides.[1] |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Water is obligatory for the formation of the reactive hydroxo-palladium or boronate species.[1] Dioxane ensures solubility of the lipophilic o-tolyl substrate.[1] |

Validated Experimental Protocols

Method A: High-Performance Protocol (Recommended)

Best for: Complex boronic acids, scale-up, and preventing hydrolysis.[1]

Reagents:

-

Substrate: 4-Chloro-2-(o-tolyl)pyrimidine (1.0 equiv)[1]

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]

-

Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)[1]

-

Alternative: Pd(AmPhos)Cl₂ (Pre-catalyst)[1]

-

-

Base: K₃PO₄ (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.[1]

Step-by-Step Procedure:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 eq), boronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (3.0 eq).

-

Inertion: Seal the vial with a septum. Evacuate and backfill with Argon (x3).[1]

-

Solvation: Add degassed 1,4-Dioxane and Water via syringe. Concentration should be ~0.1 M with respect to the chloride.[1]

-

Activation: Heat the mixture to 90°C for 4–12 hours.

-

Note: The solution typically turns from dark red to black/brown.[1]

-

-

Work-up: Cool to RT. Filter through a pad of Celite to remove Pd black.[1] Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Method B: Microwave-Assisted Rapid Screening

Best for: Library generation and difficult substrates.[1]

Reagents:

Procedure:

-

Combine reagents in a microwave-compatible vial.

-

Irradiate at 120°C for 20 minutes.

-

Caution: DMF is difficult to remove; perform an aqueous LiCl wash during work-up to extract DMF into the aqueous phase.[1]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this chloropyrimidine, highlighting the role of the XPhos ligand in preventing nitrogen coordination.

Figure 1: Catalytic cycle emphasizing the oxidative addition to the chloropyrimidine and the necessity of bulky ligands to prevent N-coordination.

Troubleshooting & Optimization Logic

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Oxidative addition failure.[1] | Switch to XPhos or SPhos (Buchwald Ligands).[1] Increase temp to 100°C. |

| Hydrolysis Product (Pyrimidinone) | Hydroxide attacking C4-Cl.[1] | Reduce water ratio (use 10:1 Dioxane/H₂O).[1] Switch base to anhydrous K₃PO₄ or K₂CO₃ .[1] |

| Homocoupling of Boronic Acid | Oxidative coupling favored by O₂.[1] | Rigorous degassing is required.[1] Ensure Argon sparge for >10 mins. |

| Protodeboronation | Unstable boronic acid.[1] | Use KF or CsF as the base (anhydrous conditions).[1] Lower temperature. |

References

-

BenchChem. (2025).[1][2] Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions. Retrieved from

-

Gong, Y., et al. (2006).[1] Human glucagon-like-peptide-1 modulators and their use in treatment of diabetes. US Patent Application 2006/0287242 A1. (Describes the synthesis of Ethyl 4-chloro-2-o-tolylpyrimidine-5-carboxylate). Retrieved from

-

Anderson, T.J.[1] & Handy, S.T. (2010).[1][4] One-pot Double Suzuki Couplings of Dichloropyrimidines. Beilstein Journal of Organic Chemistry. (Demonstrates regioselectivity in pyrimidine couplings). Retrieved from [1]

-

Common Organic Chemistry. (n.d.).[1] Suzuki Reaction - Palladium Catalyzed Cross Coupling Protocols. Retrieved from [1]

-

Polackova, V., et al. (2021).[1] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 26(7).[1] Retrieved from [1]

Sources

Technical Application Note: Microwave-Enhanced Strategies for 4-Chloro-2-(o-tolyl)pyrimidine Scaffolds

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the microwave-assisted synthesis and functionalization of 4-Chloro-2-(o-tolyl)pyrimidine , a privileged scaffold for kinase inhibitor development.

Executive Summary

The 2-aryl-4-chloropyrimidine core is a critical pharmacophore in oncology, serving as a precursor to numerous tyrosine kinase inhibitors (e.g., Imatinib analogs). Conventional synthesis involves prolonged thermal cyclization and hazardous, extended chlorination steps. This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces total reaction time from >36 hours to <1 hour while improving yield and purity.

Key Advantages:

-

Speed: 95% reduction in reaction time.

-

Safety: Minimized exposure to corrosive POCl₃ vapors via sealed-vessel processing.

-

Library Efficiency: Rapid SNAr diversification for SAR studies.

Safety Directive: Microwave-Assisted Chlorination

CRITICAL WARNING: This protocol involves heating Phosphorus Oxychloride (POCl₃) in a sealed microwave vessel.

-

Hydrolysis Risk: POCl₃ reacts violently with moisture to generate HCl gas. Ensure all reagents are strictly anhydrous.

-

Pressure Limits: The generation of HCl byproducts can rapidly pressurize the vessel. Do NOT exceed 50% of the vessel's volume. Use a system with active pressure management (e.g., CEM Discover™ or Anton Paar Monowave™).

-

Quenching: Never quench the reaction mixture directly in the microwave vial. Transfer to a larger beaker of ice water in a fume hood.

Part 1: Scaffold Synthesis (The "Make")

Step 1: Cyclization to 4-Hydroxy-2-(o-tolyl)pyrimidine

The construction of the pyrimidine ring is achieved by condensing 2-methylbenzamidine with a 3-carbon dielectrophile.

-

Reagents:

-

2-Methylbenzamidine hydrochloride (1.0 equiv)

-

Ethyl 3-ethoxyacrylate (1.1 equiv)

-

Sodium ethoxide (NaOEt) (1.2 equiv)

-

Solvent: Absolute Ethanol (EtOH)

-

Protocol:

-

Dissolve 2-methylbenzamidine HCl (5 mmol) and NaOEt (6 mmol) in 5 mL absolute EtOH in a 10 mL microwave vial. Stir for 2 min to liberate the free amidine.

-

Add ethyl 3-ethoxyacrylate (5.5 mmol). Cap the vial with a Teflon-lined septum.

-

Microwave Irradiation:

-

Temp: 120°C

-

Time: 15 minutes

-

Mode: Dynamic (Hold temp)

-

Stirring: High

-

-

Workup: Cool to RT. Acidify with acetic acid to pH ~5 to precipitate the tautomeric 4-pyrimidone. Filter the white solid, wash with cold water, and dry in vacuo.

-

Expected Yield: 85–92% (vs. 65% Thermal).

-

Step 2: Chlorination to 4-Chloro-2-(o-tolyl)pyrimidine

Conversion of the hydroxyl group to the chloride using POCl₃.[1]

-

Reagents:

-

4-Hydroxy-2-(o-tolyl)pyrimidine (from Step 1)

-

Phosphorus Oxychloride (POCl₃) (3.0 equiv) - Note: Reduced excess compared to thermal (often 10-20 equiv).

-

N,N-Dimethylaniline (1.0 equiv) - Catalyst/Acid Scavenger

-

Solvent: Acetonitrile (MeCN) or Toluene (optional, can be run neat)

-

Protocol:

-

Place the hydroxy pyrimidine (2 mmol) in a heavy-walled microwave process vial.

-

Add N,N-dimethylaniline (2 mmol) and POCl₃ (6 mmol). Handle in fume hood.

-

Seal immediately.

-

Microwave Irradiation:

-

Temp: 110°C

-

Time: 10 minutes

-

Pressure Limit: 250 psi (17 bar)

-

-

Workup: Pour the reaction mixture slowly onto crushed ice/NaHCO₃. Extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

-

Expected Yield: 90–95%.[1]

-

Part 2: Library Generation (The "Use")

Protocol: SNAr Diversification

The 4-chloro position is highly activated for nucleophilic aromatic substitution (SNAr), allowing for the rapid creation of amine libraries.

Reaction Scheme: 4-Cl-2-(o-tolyl)pyrimidine + R-NH2 → 4-(R-amino)-2-(o-tolyl)pyrimidine

Protocol:

-

Dissolve 4-chloro-2-(o-tolyl)pyrimidine (0.5 mmol) in 2 mL Isopropanol (iPrOH).

-

Add Amine (0.6 mmol) and DIPEA (0.75 mmol).

-

Microwave Irradiation:

-

Temp: 140°C

-

Time: 10–15 minutes

-

-

Purification: Upon cooling, many products precipitate directly. Filter and wash with cold ether. Alternatively, purify via prep-HPLC.

Data Comparison: Thermal vs. Microwave

Table 1: Efficiency comparison for the synthesis of morpholine-substituted derivative.

| Parameter | Conventional Thermal Reflux | Microwave-Assisted (This Protocol) | Improvement Factor |

| Cyclization Time | 12–24 Hours | 15 Minutes | ~60x Faster |

| Chlorination Time | 4–6 Hours | 10 Minutes | ~30x Faster |

| SNAr Time | 8–12 Hours | 10 Minutes | ~60x Faster |

| Overall Yield | 45–55% | 75–85% | +30% Yield |

| Solvent Usage | High (Reflux volumes) | Low (Concentrated) | Green Benefit |

Mechanistic & Workflow Visualization

The following diagram illustrates the convergent workflow and the mechanistic pathway for the SNAr functionalization.

Figure 1: Integrated Microwave Workflow for Scaffold Synthesis and Diversification.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete amidine liberation | Ensure NaOEt is fresh and allow 2 min pre-stirring before adding acrylate. |

| Vessel Over-pressure (Step 2) | Wet reagents or excess POCl₃ | Dry precursor thoroughly (vacuum oven). Reduce POCl₃ to 3 equiv. |

| Incomplete SNAr (Step 3) | Steric hindrance of amine | Increase MW temp to 160°C or switch solvent to NMP (N-methyl-2-pyrrolidone). |

| Hydrolysis of Chloride | Wet solvent in Step 3 | Use anhydrous iPrOH or add molecular sieves to the reaction vial. |

References

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 2021. Validates the reactivity of chloropyrimidines under MW conditions.

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry, 2022. Details the SNAr protocols and anticancer applications.

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl₃. Molecules, 2012.[1][2] Establishes safety and stoichiometry for high-temp chlorination.

-

Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives. ACS Combinatorial Science, 2007. Foundational text for pyrimidine library generation.

Sources

Catalyst selection for cross-coupling 4-Chloro-2-(o-tolyl)pyrimidine

Application Note & Protocol Guide

Topic: Catalyst Selection for Cross-Coupling Reactions of 4-Chloro-2-(o-tolyl)pyrimidine

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted pyrimidines are privileged scaffolds in medicinal chemistry and materials science, making the efficient and selective functionalization of pyrimidine cores a critical objective in modern synthesis.[1][2] This guide focuses on 4-Chloro-2-(o-tolyl)pyrimidine, a versatile building block whose synthetic utility is unlocked through cross-coupling reactions. The primary challenge in its functionalization lies in the robust nature of the C(sp²)-Cl bond, which is less reactive than its bromide or iodide counterparts.[3]

This document serves as an in-depth technical guide for selecting the optimal catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this specific substrate. We will move beyond simple procedural lists to explain the underlying principles governing catalyst and ligand choice, empowering researchers to troubleshoot and adapt these protocols for their unique synthetic challenges. Every protocol herein is designed as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

The Substrate: Understanding 4-Chloro-2-(o-tolyl)pyrimidine

Before selecting a catalyst, it is crucial to understand the electronic and steric properties of the substrate.

-

Electronic Effects: The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This electronic pull activates the C4-Cl bond towards oxidative addition by a low-valent palladium catalyst, a key step in most cross-coupling cycles.[4] In fact, for 2,4-dichloropyrimidines, the C4 position is preferentially activated over the C2 position.[1][4]

-

Steric Considerations: The 2-(o-tolyl) group introduces moderate steric bulk near one of the nitrogen atoms. While this does not directly encumber the C4 reaction site, it can influence the choice of ligand, favoring those that are not excessively bulky to avoid non-productive interactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating biaryl or vinyl-substituted pyrimidines. The success of coupling an aryl chloride hinges on a catalytic system potent enough to cleave the C-Cl bond efficiently.

Causality of Catalyst Selection

The rate-limiting step for aryl chlorides is typically the oxidative addition of the C-Cl bond to the Pd(0) center.[5] To facilitate this, the catalyst must be both highly reactive and sterically accessible.

-

Palladium Source: While Pd(PPh₃)₄ is a workhorse catalyst and can be effective, especially with microwave assistance, its performance with chlorides can be sluggish, often requiring higher temperatures and catalyst loadings (e.g., 5 mol%).[3][6] More advanced systems using Pd(OAc)₂ or Pd₂(dba)₃ as precursors, combined with specific ligands, offer superior activity.

-

The Ligand is Key:

-

Basic Phosphines (e.g., PPh₃): Tetrakis(triphenylphosphine)palladium(0) is a reliable starting point. The in-situ generation of a coordinatively unsaturated Pd(0) species is what drives the reaction. Microwave irradiation can provide the necessary energy to overcome the activation barrier, leading to high yields in short reaction times.[6][7]

-

Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃): Ligands like tri-tert-butylphosphine are highly effective for C-Cl bond activation. Their strong electron-donating character increases the electron density on the palladium center, promoting the oxidative addition step.[8]

-

N-Heterocyclic Carbenes (NHCs): Catalysts like PEPPSI-IPr are exceptionally active for aryl chloride couplings. NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition and can operate at very low loadings (e.g., 0.5 mol%).[3]

-

Comparative Catalyst Performance for Suzuki Coupling of Chloropyrimidines

| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | >80 | 0.5 | [6] |

| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | ~71 | 5 | [3] |

| Pd₂(dba)₃ / P(t-Bu)₃ | KF (spray-dried) | THF | 50 | 18-22 | Moderate to High | 10 (Pd) / 20 (Ligand) | [8] |

| PEPPSI-IPr | K₃PO₄ | 1,4-Dioxane | 80 | 2 | >95 | 0.5 | [3] |

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a highly efficient microwave-assisted procedure for 2,4-dichloropyrimidines.[6]

Materials:

-

4-Chloro-2-(o-tolyl)pyrimidine (1.0 mmol, 218.7 mg)

-

Arylboronic Acid (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 5.8 mg, 0.5 mol%)

-

Potassium Carbonate (K₂CO₃) (3.0 mmol, 415 mg)

-

1,4-Dioxane (4 mL)

-

Water (2 mL)

-

Microwave reaction vial (10 mL) with stir bar

Procedure:

-

To the microwave reaction vial, add 4-Chloro-2-(o-tolyl)pyrimidine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

-

Add 1,4-dioxane and water. Purge the vial with argon or nitrogen for 2-3 minutes.

-

Seal the vial tightly with a cap.

-

Place the vial in the microwave reactor. Irradiate at 100 °C for 15 minutes with stirring.

-

After the reaction, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-(o-tolyl)pyrimidine.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[9] While highly activated chloropyrimidines can sometimes undergo direct nucleophilic aromatic substitution (SₙAr), the palladium-catalyzed route offers far greater scope, especially with less nucleophilic amines or sterically hindered partners.[10]

Causality of Catalyst Selection

-

SₙAr vs. Catalysis: For simple, highly nucleophilic aliphatic amines, direct SₙAr may occur, sometimes requiring acid catalysis or heat.[11][12] However, for anilines or other less reactive amines, SₙAr is often inefficient. Palladium catalysis provides a more general and reliable pathway.[10]

-

Ligand Choice is Paramount: The C-Cl bond activation and subsequent C-N reductive elimination are the critical hurdles. This necessitates the use of highly specialized ligands.

-

Biarylphosphines (e.g., RuPhos, BrettPhos): These ligands are the state-of-the-art for Buchwald-Hartwig amination of aryl chlorides.[5] Their bulk facilitates the reductive elimination step, while their electron-rich nature promotes the initial oxidative addition.

-

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[5] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst system.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on modern catalyst systems proven for challenging chloro-heteroaryl substrates.[5]

Materials:

-

4-Chloro-2-(o-tolyl)pyrimidine (1.0 mmol, 218.7 mg)

-

Amine (primary or secondary) (1.2 mmol)

-

Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol% Pd)

-

RuPhos (0.04 mmol, 18.6 mg, 4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

-

Anhydrous, degassed Toluene (5 mL)

-

Schlenk tube or sealed vial with stir bar

Procedure:

-

In a glovebox or under a stream of argon, add Pd₂(dba)₃, RuPhos, and NaOtBu to the Schlenk tube.

-

Add 4-Chloro-2-(o-tolyl)pyrimidine.

-

Seal the tube, evacuate, and backfill with argon (repeat 3 times).

-

Add toluene, followed by the amine via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Sources

- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Practical Guide to the Synthesis of 4-Alkoxy-2-(o-tolyl)pyrimidines via Etherification

Abstract